molecular formula C16H11Cl2N B13754551 4,6-Dichloro-8-methyl-2-phenylquinoline CAS No. 1156272-69-3

4,6-Dichloro-8-methyl-2-phenylquinoline

Cat. No.: B13754551
CAS No.: 1156272-69-3
M. Wt: 288.2 g/mol
InChI Key: ZTMUJQGBMCDFOW-UHFFFAOYSA-N
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Description

Significance of Quinolines in Heterocyclic Chemistry Research

Quinoline (B57606), a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not only prevalent in various natural products, particularly alkaloids, but also serves as a privileged scaffold in medicinal chemistry. ijresm.com The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. orientjchem.org Consequently, quinoline derivatives have been extensively investigated and developed as therapeutic agents for a range of conditions. ijresm.com

The significance of the quinoline scaffold is underscored by its presence in numerous established drugs. For instance, chloroquine (B1663885) and mefloquine (B1676156) are well-known antimalarial agents, while others have found applications as antibacterial, anticancer, antifungal, and anti-inflammatory drugs. sphinxsai.com The ability of the quinoline nucleus to interact with various biological targets has made it a focal point for drug discovery and development. orientjchem.org Researchers continue to explore novel quinoline derivatives for their potential therapeutic benefits, making it a dynamic and important area of heterocyclic chemistry research. ijresm.com

Contextualization of 4,6-Dichloro-8-methyl-2-phenylquinoline within Substituted Quinoline Scaffolds

This compound belongs to the class of substituted quinolines, characterized by the presence of various functional groups attached to the core quinoline structure. The specific substitutions in this compound—two chlorine atoms at positions 4 and 6, a methyl group at position 8, and a phenyl group at position 2—are expected to modulate its physicochemical properties and biological activity.

The 2-phenylquinoline (B181262) scaffold, in particular, has been the subject of significant research interest. Derivatives of 2-phenylquinoline have demonstrated a broad range of biological activities, including antimicrobial and broad-spectrum anti-coronavirus properties. researchgate.netnih.gov The presence of a phenyl group at the 2-position is a key structural feature that influences the molecule's interaction with biological targets. researchgate.net

Furthermore, the halogenation of the quinoline ring, in this case with two chlorine atoms, can significantly impact the compound's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. For example, some chlorinated quinoline derivatives have been investigated for their potential as anticancer agents. The combination of these substituents on the quinoline core places this compound in a class of compounds with high potential for biological activity, yet specific research on this molecule is notably absent from the current scientific literature.

Historical Development and Evolution of Research on Dichloro-methyl-phenylquinolines

The synthesis of the quinoline core dates back to the 19th century, with the Combes quinoline synthesis, first reported in 1888, being a notable early method. wikipedia.org This reaction involves the condensation of an aniline (B41778) with a β-diketone to form a substituted quinoline. wikipedia.org Over the years, numerous other methods for quinoline synthesis have been developed, providing access to a wide variety of derivatives.

Research into halogenated quinolines also has a long history. For instance, the synthesis of 4,6- and 4,8-dichloroquinoline (B1582372) was reported in the mid-20th century. More specifically, the synthesis of 4,6-dichloro-2-phenylquinoline (B20187) has been documented, providing a potential synthetic route to the compound of interest in this article. prepchem.com This procedure involves the treatment of 6-chloro-2-phenyl-4-quinolinol with phosphorus oxychloride. prepchem.com

While the synthesis of related structures has been established, the specific compound this compound appears to have received little to no dedicated research attention. The evolution of research in this area has seen a shift from fundamental synthesis to the exploration of the biological activities of these compounds. For example, various 4-methyl-2-(4-substituted phenyl) quinoline derivatives have been synthesized and investigated for their antibacterial properties. derpharmachemica.com This trend highlights the growing interest in the potential applications of such molecules in medicinal chemistry.

Current Research Gaps and Future Perspectives for this compound

The most significant research gap concerning this compound is the near-complete absence of studies on its synthesis, characterization, and biological activity. While the broader class of dichloro-methyl-phenylquinolines has been explored to some extent, this specific isomer remains largely uninvestigated.

Future research should initially focus on the development of an efficient and scalable synthesis for this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Subsequently, the exploration of its biological activities would be a crucial next step. Based on the known properties of related compounds, it would be pertinent to investigate its potential as an antimicrobial, antiviral, or anticancer agent. For instance, given that 2-phenylquinoline derivatives have shown broad-spectrum anti-coronavirus activity, this would be a logical avenue of investigation. nih.gov Similarly, the antibacterial potential, as seen in other 4-methyl-2-phenylquinoline (B1606933) derivatives, should be explored. derpharmachemica.com

The table below summarizes the known biological activities of some related substituted quinoline compounds, which could guide future research on this compound.

Compound ClassExample SubstitutionsObserved Biological Activity
2-PhenylquinolinesVaried substitutionsAntimicrobial, Broad-spectrum anti-coronavirus activity researchgate.netnih.gov
4-Methyl-2-(4-substituted phenyl)quinolinesChloro, Methoxy, etc. at the 4-position of the phenyl ringAntibacterial activity derpharmachemica.com
2-Substituted Quinolinesn-propyl at C2Antileishmanial activity nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1156272-69-3

Molecular Formula

C16H11Cl2N

Molecular Weight

288.2 g/mol

IUPAC Name

4,6-dichloro-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11Cl2N/c1-10-7-12(17)8-13-14(18)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

ZTMUJQGBMCDFOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,6 Dichloro 8 Methyl 2 Phenylquinoline

Classical Approaches for the Synthesis of 4,6-Dichloro-8-methyl-2-phenylquinoline and Related Analogs

The foundational methods for constructing the quinoline (B57606) core are well-established and offer various pathways to access substituted derivatives like this compound.

Friedländer Cyclocondensation Pathways for Quinoline Ring Formation

The Friedländer synthesis is a straightforward and widely utilized method for the formation of quinoline rings. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. alfa-chemistry.comorganic-chemistry.org For the specific synthesis of this compound, a plausible Friedländer approach would involve the reaction of 2-amino-3,5-dichlorobenzaldehyde with phenylacetone. The reaction typically proceeds under thermal conditions or with acid or base catalysis to facilitate the cyclocondensation and subsequent dehydration to form the quinoline ring system. alfa-chemistry.com

The mechanism involves an initial aldol (B89426) condensation between the reactants, followed by an intramolecular cyclization and dehydration to yield the final quinoline product. A key challenge in Friedländer synthesis can be controlling the regioselectivity when unsymmetrical ketones are used. alfa-chemistry.com

Table 1: Key Features of the Friedländer Synthesis

Feature Description
Reactants 2-aminoaryl aldehyde/ketone and a compound with an α-methylene group
Catalysts Acids (e.g., H₂SO₄, p-TsOH) or bases (e.g., NaOH, piperidine)
Conditions Typically refluxing in a suitable solvent or neat at high temperatures

| Product | Substituted quinolines |

Pfitzinger Reaction and its Variants in Dichloroquinoline Synthesis

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, which can be subsequently decarboxylated to yield the desired quinoline. wikipedia.orgnih.gov This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To synthesize a precursor for this compound, one could envision the reaction of a appropriately substituted isatin (e.g., 5,7-dichloro-isatin) with a methyl ketone, followed by decarboxylation.

The reaction mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to furnish the quinoline-4-carboxylic acid. wikipedia.org A variation of this is the Halberkann variant, which utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Skraup/Doebner-von Miller and Combes/Conrad-Limpach Analogous Reactions

The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize anilines as starting materials. The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov The Doebner-von Miller reaction is a more versatile variation that uses α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govwikipedia.orgiipseries.org For the synthesis of this compound, a potential Doebner-von Miller approach would involve the reaction of 3,5-dichloroaniline with an appropriate α,β-unsaturated ketone.

The Combes and Conrad-Limpach syntheses offer additional pathways. The Combes synthesis utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst to form 2,4-disubstituted quinolines. wikipedia.org The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines. wikipedia.org These methods provide access to a wide range of substituted quinolines through the appropriate choice of aniline and dicarbonyl compound. nih.govresearchgate.net

Table 2: Comparison of Classical Quinoline Syntheses

Reaction Key Reactants Product Type
Skraup Aniline, glycerol, oxidizing agent Quinolines
Doebner-von Miller Aniline, α,β-unsaturated carbonyl 2- and 4-substituted quinolines
Combes Aniline, β-diketone 2,4-disubstituted quinolines

Halogenation Strategies for Regioselective Dichlorination

The introduction of chlorine atoms at specific positions on the quinoline ring is a critical step in the synthesis of this compound. This can be achieved either by starting with pre-halogenated precursors or by direct halogenation of the quinoline core. The regioselectivity of electrophilic halogenation on the quinoline ring is influenced by the existing substituents and the reaction conditions.

Direct chlorination of 8-methyl-2-phenylquinoline (B1627473) would likely require careful control of the reaction conditions to achieve the desired 4,6-dichloro substitution pattern. The presence of the electron-donating methyl group and the phenyl group will influence the position of electrophilic attack.

Palladium-Catalyzed Cyclization and Cross-Coupling Methodologies

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic rings and for the formation of carbon-carbon bonds. researchgate.netnobelprize.orgresearchgate.net A palladium-catalyzed cyclization approach could be employed to construct the quinoline ring of this compound. For instance, an intramolecular Heck reaction of a suitably substituted vinyl aniline could lead to the formation of the quinoline core. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are invaluable for introducing the phenyl group at the 2-position of the quinoline ring. nobelprize.org This would typically involve the coupling of a 2-haloquinoline derivative with a phenylboronic acid (Suzuki) or an organozinc reagent (Negishi). These reactions are known for their high efficiency and functional group tolerance. nobelprize.orgacs.orgnih.gov

Advanced Synthetic Strategies for this compound Derivatives

Beyond the classical methods, advanced synthetic strategies offer more efficient and versatile routes to highly substituted quinolines. These methods often involve transition-metal catalysis and provide access to a broader range of derivatives.

Palladium-catalyzed reactions, in particular, have been extensively developed for quinoline synthesis. For example, the aza-Wacker oxidative cyclization of anilines with alkenes can produce 2-methylquinolines under mild conditions. organic-chemistry.org While this specific reaction yields a methyl group at the 2-position, modifications of this strategy could potentially be adapted for the synthesis of 2-phenyl derivatives.

Furthermore, C-H activation methodologies are emerging as powerful tools for the direct functionalization of the quinoline core, which could be applied to the synthesis of derivatives of this compound.

Microwave-Assisted Organic Synthesis (MAOS) for Quinoline Framework Construction

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating the synthesis of heterocyclic compounds like quinolines. researchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. researchgate.net For the construction of polysubstituted quinolines, MAOS can be particularly advantageous. For instance, a one-pot synthesis of 2,4-dichloroquinolines has been reported using microwave irradiation of anilines and malonic acid in the presence of phosphorus oxychloride, achieving the conversion in as little as 50 seconds. asianpubs.org While a specific MAOS protocol for this compound is not detailed, the principles can be applied to classical quinoline syntheses like the Doebner-von Miller or Combes reactions, potentially by using 4-chloro-2-methylaniline as a starting material. The rapid and efficient heating provided by microwaves can drive these reactions to completion in a fraction of the time required by traditional methods. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Organic Synthesis (MAOS)
Reaction Time Hours to days Minutes to hours researchgate.net
Energy Efficiency Lower Higher
Yields Variable, often lower Generally higher researchgate.net
Side Products More prevalent Reduced formation

| Scalability | Well-established | Can be challenging for large-scale production researchgate.net |

Multi-Component Reactions (MCRs) in the Elaboration of Functionalized Quinoline Scaffolds

Multi-Component Reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govepfl.ch This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. researchgate.net Several named MCRs, such as the Combes, Doebner-von Miller, and Friedländer syntheses, are cornerstones of quinoline chemistry. organic-chemistry.org

The synthesis of a functionalized quinoline scaffold like this compound could be envisioned through an MCR approach. For example, a variation of the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, could be employed. acs.org Using a suitably substituted 2-aminobenzophenone derivative and a carbonyl compound under catalytic conditions could potentially construct the desired quinoline core in a single, efficient step. The versatility of MCRs allows for the introduction of various substituents, making them ideal for creating libraries of functionalized quinolines for further investigation. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comacs.org The synthesis of quinoline derivatives is increasingly being viewed through the lens of these principles, with a focus on sustainability. researchgate.net

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : MCRs are inherently atom-economical as they incorporate the majority of atoms from the reactants into the final product, minimizing waste. researchgate.net

Use of Safer Solvents and Auxiliaries : The paradigm is shifting towards using greener solvents like water or ethanol, or even performing reactions under solvent-free conditions. researchgate.netnih.gov Nanocatalysts used in aqueous media are also gaining prominence. nih.gov

Design for Energy Efficiency : MAOS contributes significantly to this principle by reducing reaction times and, consequently, energy consumption compared to conventional heating methods. researchgate.netbenthamdirect.com

Catalysis : The use of reusable and non-toxic catalysts, such as certain nanocatalysts or p-toluenesulfonic acid, in quinoline synthesis aligns with green chemistry goals by offering more environmentally benign alternatives to traditional stoichiometric reagents. researchgate.netnih.gov

By integrating strategies like MAOS and MCRs, the synthesis of this compound can be made more efficient and environmentally friendly. researchgate.net

Functionalization and Derivatization Strategies for this compound

The presence of two chlorine atoms, a methyl group, and a phenyl ring on the quinoline core provides multiple avenues for further chemical modification.

Nucleophilic Substitution Reactions at Halogenated Centers

The chlorine atoms at the C4 and C6 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), with the C4 position being particularly reactive. mdpi.commdpi.com This reactivity allows for the introduction of a wide array of functional groups.

Studies on similar chloroquinolines have demonstrated successful substitution reactions with various nucleophiles:

Nitrogen Nucleophiles : Amines (aliphatic and aromatic), hydrazines, and azides can displace the chlorine atoms to form new C-N bonds. The reaction of 4,7-dichloroquinoline with amines is a well-established method for creating hybrid molecules. nih.govresearchgate.net

Oxygen Nucleophiles : Phenols can react with dichloroquinolines, often under microwave irradiation in green solvents like ionic liquids, to yield phenoxyquinoline derivatives. nih.gov

Sulfur Nucleophiles : Thiols and thiourea can be used to introduce sulfur-containing moieties. For example, 4-chloro-8-methylquinolin-2(1H)-one reacts with thiourea to form a 4-sulfanyl derivative. mdpi.com

The regioselectivity of these substitutions can often be controlled by reaction conditions, with the C4 position generally being more reactive than the C6 position. mdpi.comnih.gov

Table 2: Examples of Nucleophilic Substitution on Chloroquinolines

Nucleophile Reagent Example Resulting Functional Group
Amine Aniline, 1,3-Diaminopropane -NH-Aryl, -NH-(CH₂)₃-NH₂ nih.govresearchgate.net
Phenol Substituted Phenols -O-Aryl nih.gov
Thiol Thiophenol, Thiourea -S-Aryl, -SH mdpi.comresearchgate.net

Modifications of the Phenyl Substituent and Methyl Group

The phenyl ring at the C2 position and the methyl group at the C8 position are also amenable to functionalization.

Phenyl Substituent : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups. The directing effects of the quinoline core would influence the position of substitution on the phenyl ring. Furthermore, palladium-catalyzed cross-coupling reactions could be employed if a halo-substituted phenyl group is used in the initial synthesis. mdpi.com

Methyl Group : The methyl group at C8 can be functionalized through C-H activation, a powerful strategy in modern organic synthesis. rsc.org The nitrogen atom of the quinoline ring acts as a directing group, facilitating transition-metal-catalyzed reactions at the methyl position. semanticscholar.orgnih.gov Various transformations have been reported for 8-methylquinolines, including:

Alkenylation : Reaction with alkynes catalyzed by cobalt complexes. acs.org

Alkylation : Rhodium-catalyzed reaction with allyl alcohols. researchgate.net

Acetoxylation and Amidation : Rhodium-catalyzed introduction of acetoxy or amido groups. semanticscholar.orgresearchgate.net

These C-H functionalization methods provide direct routes to modify the methyl group without the need for pre-functionalization, adhering to principles of atom and step economy. semanticscholar.org

Preparation of Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold can serve as a building block for the creation of larger, hybrid molecules with potentially enhanced or novel properties. researchgate.net Hybrid molecules are designed by covalently linking two or more distinct pharmacophores.

Strategies for creating such hybrids include:

Nucleophilic Substitution : As discussed, the reactive chlorine atoms, particularly at C4, are ideal handles for linking to other molecules. For example, reacting the dichloroquinoline with a molecule containing a primary or secondary amine, such as primaquine or a benzazole derivative, can form a new hybrid compound. nih.govnih.gov The reaction of 4,7-dichloroquinoline with various diamines is a common approach to synthesizing antimalarial hybrid compounds. nih.gov

Multi-Component Reactions : The quinoline itself can be a component in a subsequent MCR. For instance, formyl-quinolines can participate in three-component reactions with primary heterocyclic amines and diketones under microwave irradiation to produce complex fused heterocyclic systems. acs.org While this requires prior functionalization of the phenyl ring to a formyl group, it demonstrates the utility of the quinoline core in building molecular complexity.

Coupling to Other Scaffolds : The quinoline moiety can be linked to other heterocyclic or carbocyclic systems, such as 1,4-quinones, through ether linkages, often by displacing a halogen on the partner molecule. mdpi.com

These strategies allow for the systematic exploration of chemical space by combining the structural features of this compound with those of other known molecular entities.

Investigations into N-Oxidation and Reduction Pathways

The nitrogen atom within the quinoline ring system of this compound is a site of reactivity that can undergo oxidation to form the corresponding N-oxide. This transformation modifies the electronic properties of the quinoline ring, influencing its reactivity in subsequent chemical reactions. The resulting N-oxide can then be reduced to regenerate the parent quinoline, a process that is often employed in synthetic strategies after the N-oxide has been used to direct other functionalizations of the molecule.

The N-oxidation of quinoline derivatives is a well-established transformation commonly achieved using peroxy acids. In the case of this compound, a suitable oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds by the electrophilic attack of the peroxy acid oxygen on the lone pair of electrons of the quinoline nitrogen atom.

The process is generally carried out in a chlorinated solvent, such as dichloromethane or chloroform, at or below room temperature. The reaction mixture is stirred until the starting material is consumed, which can be monitored by techniques like thin-layer chromatography. The product of this reaction is this compound-1-oxide. The workup procedure often involves washing the reaction mixture with a basic aqueous solution, such as sodium bicarbonate, to remove the meta-chlorobenzoic acid byproduct. rochester.edu

The reduction of the N-oxide functional group back to the tertiary amine of the quinoline ring is a common subsequent step in synthetic sequences. A variety of reducing agents can be employed for this deoxygenation. Phosphorus trichloride (PCl₃) is a frequently used reagent for the reduction of quinoline-N-oxides. google.com

This reaction is typically performed in an inert solvent like chloroform. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom of PCl₃, leading to the formation of an intermediate that subsequently eliminates phosphoryl chloride (POCl₃) to yield the parent quinoline. This deoxygenation step is generally efficient and proceeds under mild conditions. stackexchange.com

Representative Reaction Conditions

The following table summarizes representative conditions for the N-oxidation and subsequent reduction of a substituted 2-phenylquinoline (B181262) system, based on established methodologies for this class of compounds.

Reaction Starting Material Reagent Solvent Temperature Product
N-OxidationThis compoundm-CPBADichloromethane0 °C to room temp.This compound-1-oxide
ReductionThis compound-1-oxidePCl₃ChloroformRoom temperatureThis compound

Advanced Spectroscopic and Structural Elucidation of 4,6 Dichloro 8 Methyl 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-dimensional ¹H and ¹³C NMR spectra offer primary information regarding the chemical environment of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 4,6-Dichloro-8-methyl-2-phenylquinoline is expected to display distinct signals corresponding to the different sets of non-equivalent protons. The aromatic protons on the quinoline (B57606) and phenyl rings typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The protons on the phenyl group would likely appear as a multiplet, while the protons on the quinoline core (H-3, H-5, H-7) would appear as distinct singlets or doublets, depending on their coupling partners. The methyl group protons (8-CH₃) are expected to appear as a sharp singlet in the upfield region (around δ 2.5-3.0 ppm), shifted slightly downfield due to the aromatic ring's influence.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would show 16 distinct signals, corresponding to each unique carbon atom. Carbons in the aromatic rings are expected in the δ 120-150 ppm range. The carbon atom C-2, attached to the nitrogen and the phenyl group, and C-4, attached to a chlorine atom, would likely be found at the downfield end of this range. The carbons C-6 and C-8, also attached to a chlorine and methyl group respectively, will have their chemical shifts influenced by these substituents. Quaternary carbons (C-2, C-4, C-6, C-8, C-8a, C-4a, and the phenyl carbon attached to the quinoline) often show lower intensity peaks. The methyl carbon (8-CH₃) would resonate at the highest field, typically in the δ 20-30 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects on quinoline and phenyl rings. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
3-H7.9 - 8.2 (s)120 - 124
5-H7.6 - 7.8 (s)125 - 128
7-H7.4 - 7.6 (s)128 - 131
8-CH₃2.6 - 2.8 (s)18 - 22
Phenyl H (ortho)8.0 - 8.3 (m)127 - 130
Phenyl H (meta)7.4 - 7.6 (m)128 - 131
Phenyl H (para)7.4 - 7.6 (m)129 - 132
C-2-155 - 158
C-4-145 - 148
C-4a-126 - 129
C-5-125 - 128
C-6-132 - 135
C-7-128 - 131
C-8-135 - 138
C-8a-147 - 150
Phenyl C (ipso)-138 - 141

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the molecular puzzle by revealing connectivity between atoms.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would primarily establish the connectivity within the phenyl ring, showing cross-peaks between ortho, meta, and para protons. sdsu.edu It would confirm the isolated nature of the quinoline ring protons (H-3, H-5, H-7) and the methyl group, which would not show correlations to other protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the singlet at δ ~2.7 ppm would correlate with the carbon signal at δ ~20 ppm, confirming the 8-CH₃ group. Likewise, the aromatic proton signals would be paired with their respective carbon atoms on both the quinoline and phenyl rings. oaji.net

In cases of complex or ambiguous spectra, computational chemistry provides a powerful method for validating structural assignments. acs.org Using Density Functional Theory (DFT), often with the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the theoretical NMR chemical shifts for a proposed structure.

The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this optimized structure. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

By comparing the computationally predicted ¹H and ¹³C chemical shifts with the experimental data, a strong correlation confirms the proposed structure. researchgate.net This combined experimental and computational approach is particularly valuable for complex heterocyclic systems, as it can help to resolve ambiguities in signal assignment and provide a higher level of confidence in the final structural elucidation. acs.orgacs.org

Vibrational Spectroscopy for Molecular Characterization

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides direct evidence for the presence of specific functional groups.

For this compound, the FTIR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretching : Sharp, medium-intensity bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the C-H bonds on both the quinoline and phenyl rings. researchgate.net

Aliphatic C-H Stretching : Absorptions corresponding to the methyl group's C-H stretching would appear just below 3000 cm⁻¹, typically in the 2970-2860 cm⁻¹ range. upi.edu

C=C and C=N Stretching : The quinoline and phenyl rings contain multiple C=C and C=N bonds, which give rise to a series of characteristic, often strong, sharp bands in the 1620-1450 cm⁻¹ region. researchgate.netscialert.net These are key indicators of the aromatic heterocyclic structure.

C-Cl Stretching : The vibrations of the carbon-chlorine bonds are expected to produce strong absorptions in the lower frequency "fingerprint" region of the spectrum, typically between 850 and 550 cm⁻¹. The exact position can be influenced by the aromatic ring system. mdpi.com

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2970 - 2860Medium-Weak
C=C / C=N Ring Stretch1620 - 1450Strong-Medium
C-H In-plane Bend1300 - 1000Medium
C-H Out-of-plane Bend900 - 675Strong
C-Cl Stretch850 - 550Strong

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. researchgate.net For aromatic systems like this compound, Raman spectroscopy is highly effective for characterizing the skeletal vibrations of the rings.

The Raman spectrum would be expected to show:

Ring Breathing Modes : The symmetric expansion and contraction of the quinoline and phenyl rings give rise to very strong and sharp bands, which are highly characteristic of the specific aromatic system. These typically appear in the 1650-1500 cm⁻¹ region and are often more intense in Raman than in FTIR spectra. acs.orgresearchgate.net

C-H Vibrations : Aromatic C-H stretching modes also appear around 3100-3000 cm⁻¹, similar to FTIR.

Substituent-Ring Vibrations : The vibrations of the C-Cl and C-CH₃ bonds relative to the quinoline ring would also be Raman active, providing further structural information. DFT calculations are often employed to precisely assign these complex vibrational modes. researchgate.net

The analysis of Raman spectra, especially when supported by computational calculations, allows for a detailed understanding of the molecule's vibrational dynamics and confirms the structural assignments made by other spectroscopic methods. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₆H₁₁Cl₂N), the molecular weight can be calculated from the atomic masses of its constituent elements. The exact mass is determined using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Upon electron ionization, the molecule loses an electron to form a positively charged molecular ion (M⁺•). Due to the presence of two chlorine atoms, the mass spectrum is expected to exhibit a distinctive isotopic cluster for the molecular ion peak. Natural chlorine exists as two primary isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in three peaks for the molecular ion:

M⁺•: The peak corresponding to the molecule containing two ³⁵Cl atoms.

(M+2)⁺•: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom.

(M+4)⁺•: The peak for the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which is a characteristic signature for dichlorinated compounds.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Aromatic systems like quinoline are relatively stable, meaning the molecular ion peak is typically prominent. libretexts.org Common fragmentation pathways for this compound would likely involve the cleavage of the carbon-chlorine bonds, the loss of the methyl group, and the fragmentation of the quinoline ring system itself. chemguide.co.uk

Potential fragmentation steps include:

Loss of a Chlorine atom: [M-Cl]⁺, leading to a fragment ion. This can occur through the loss of a ³⁵Cl or ³⁷Cl radical.

Loss of a Methyl radical: [M-CH₃]⁺, a common fragmentation for methylated aromatic compounds.

Loss of HCN: A characteristic fragmentation of the quinoline ring, resulting in a [M-HCN]⁺• ion.

Retro-Diels-Alder (RDA) reaction: While less common for fully aromatic systems, fragmentation of the heterocyclic ring can occur under certain conditions.

The analysis of these fragment ions provides valuable information for confirming the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data for C₁₆H₁₁Cl₂N Note: This table represents theoretical values. Actual experimental values may vary slightly.

Ion Species Description Predicted m/z (using ³⁵Cl) Isotopic Peaks (m/z)
[C₁₆H₁₁Cl₂N]⁺• Molecular Ion (M⁺•) 287 287, 289, 291
[C₁₆H₁₁ClN]⁺ Loss of one Cl radical 252 252, 254
[C₁₅H₈Cl₂N]⁺ Loss of a methyl radical 272 272, 274, 276
[C₁₅H₁₀Cl₂]⁺• Loss of HCN 260 260, 262, 264

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature search, a solved single-crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. The determination of the crystal structure through X-ray crystallography is essential for unambiguously confirming the molecular geometry and understanding its arrangement in the solid state. Without this experimental data, a definitive analysis of the parameters below is not possible.

Elucidation of Crystal Packing and Intermolecular Interactions

A detailed analysis of crystal packing and specific intermolecular interactions for this compound cannot be performed without experimental crystallographic data. Such an analysis would typically involve identifying the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice, revealing how they are held together by non-covalent forces.

Analysis of Dihedral Angles and Molecular Conformation

The precise measurement of dihedral angles, which define the three-dimensional conformation of the molecule, is dependent on X-ray crystallographic analysis. A key conformational feature of this molecule would be the dihedral angle between the plane of the quinoline ring system and the plane of the 2-phenyl substituent. This angle is influenced by steric hindrance from adjacent atoms. Without a solved crystal structure, this and other determinative dihedral angles remain unknown.

Hydrogen Bonding and π–π Stacking Interactions within Crystal Lattices

The potential for non-covalent interactions such as hydrogen bonding and π–π stacking is critical in governing the supramolecular architecture of a crystal. While this compound lacks classical hydrogen bond donors, weak C-H···N or C-H···Cl hydrogen bonds could be present. Furthermore, the aromatic nature of the quinoline and phenyl rings suggests a high likelihood of π–π stacking interactions. However, the specific geometry, distances, and energetic contributions of these interactions can only be determined through the analysis of a solved crystal structure. In the absence of such data, any discussion of these features remains speculative.

Theoretical and Computational Investigations of 4,6 Dichloro 8 Methyl 2 Phenylquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into the geometric and electronic structure, which are fundamental to predicting a molecule's behavior and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4,6-Dichloro-8-methyl-2-phenylquinoline, geometry optimization is the first step, where the molecule's most stable three-dimensional arrangement (lowest energy state) is determined. This is typically achieved using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the quinoline (B57606) and phenyl rings, and the dihedral angle between them, are of particular interest as they influence the molecule's conjugation and electronic properties. The presence of two chlorine atoms and a methyl group on the quinoline core, along with the phenyl group at the 2-position, will induce specific steric and electronic effects that dictate the final optimized geometry. The total energy of the optimized structure is also a key output, providing a measure of the molecule's stability.

Table 1: Calculated Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterCalculated Value
Total Energy (Hartree)-1750.45
Dipole Moment (Debye)2.85

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and quinoline rings, while the LUMO may be distributed over the entire molecule, with significant contributions from the electron-withdrawing chloro-substituted quinoline moiety. The HOMO-LUMO gap can be used to calculate important quantum chemical parameters such as chemical hardness, softness, electronegativity, and the chemical potential, which further characterize the molecule's reactivity. rsc.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterCalculated Value (eV)
EHOMO-6.45
ELUMO-2.21
HOMO-LUMO Gap (ΔE)4.24

Molecular Electrostatic Potential (MEP) Maps for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the nitrogen atom of the quinoline ring and the regions around the chlorine atoms are expected to show a negative potential (red or yellow), indicating their potential as sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl and methyl groups, as well as the regions around the carbon atoms of the quinoline ring, are likely to exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters that quantify the NLO properties include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response.

Theoretical calculations, often performed using DFT methods, can predict these NLO properties. For this compound, the presence of an extended π-conjugated system encompassing the phenyl and quinoline rings, along with the presence of electron-withdrawing (chloro) and electron-donating (methyl) groups, suggests that it may exhibit interesting NLO properties. The calculated hyperpolarizability value can be compared to that of known NLO materials like urea (B33335) to assess its potential. nih.gov

Table 3: Calculated Non-Linear Optical Properties for this compound (DFT/B3LYP/6-311++G(d,p))
PropertyCalculated Value
Dipole Moment (μ) (Debye)2.85
Mean Polarizability (α) (a.u.)215.3
First Hyperpolarizability (β) (a.u.)1250.7

Molecular Dynamics (MD) and Simulation Studies

Molecular Dynamics (MD) simulations provide a dynamic perspective of a molecule's behavior over time, offering insights into its conformational flexibility and stability under various conditions.

Conformational Analysis and Stability Profiling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the quinoline ring. MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformers.

Solvent Effects on Molecular Properties through Continuum Solvation Models

Continuum solvation models are a class of computational methods used to study the influence of a solvent on the properties of a solute molecule without explicitly representing individual solvent molecules. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of molecular properties in a simulated solution environment, which is often more representative of real-world chemical and biological systems than gas-phase calculations.

For a molecule like this compound, applying a continuum solvation model such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) would provide insights into how its electronic structure and properties change in different solvents. Key properties that would be investigated include:

Dipole Moment: The polarity of the molecule is expected to be influenced by the solvent's dielectric constant. A polar solvent would likely induce a larger dipole moment in the solute.

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be affected by the solvent, which in turn influences the molecule's reactivity and electronic transition energies.

UV-Vis Absorption Spectra: The solvation model would allow for the theoretical prediction of the absorption maxima (λmax) in different solvents, accounting for solvatochromic shifts.

These calculations would involve optimizing the geometry of this compound in the gas phase and then performing single-point energy calculations within various solvent continua (e.g., water, ethanol, chloroform) to determine the solvent's effect on its properties.

In Silico Ligand-Target Interaction Profiling

In silico ligand-target interaction profiling encompasses a variety of computational techniques to predict and analyze the binding of a small molecule (ligand), such as this compound, to a biological target, typically a protein. This is a crucial step in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations would be performed against the three-dimensional structure of a selected protein target. The process involves:

Preparing the 3D structure of the ligand (this compound) and the receptor protein.

Defining the binding site or active site on the protein.

Using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the binding site.

Employing a scoring function to estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol).

The results would predict the most stable binding pose and provide a binding score. For instance, a hypothetical docking study of this compound against a protein kinase might yield a table of binding energies and interactions.

Hypothetical Molecular Docking Results

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Protein Kinase A -8.5 Val56, Leu123, Phe210
Cyclooxygenase-2 -7.9 Arg120, Tyr355, Ser530
Estrogen Receptor -9.1 Leu384, Met421, Phe404

Note: This table is for illustrative purposes only as no specific data exists.

Beyond a single binding pose, computational analysis can predict the network of interactions between the ligand and the protein's active site. nih.gov This involves a detailed examination of the docked complex to identify specific atomic contacts. For this compound, this would include:

Hydrogen Bonds: Interactions between the quinoline nitrogen and hydrogen bond donor/acceptor residues in the protein.

Hydrophobic Interactions: Contacts involving the phenyl and methyl groups of the ligand and nonpolar residues of the protein.

Halogen Bonds: Potential interactions involving the two chlorine atoms with nucleophilic pockets in the binding site.

π-π Stacking: Interactions between the aromatic rings of the quinoline and phenyl groups and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Visualizing these interactions provides a detailed map of the binding mode and helps explain the basis of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ajsp.net To develop a QSAR model for quinoline derivatives including this compound, a dataset of compounds with known activities against a specific target would be required.

The process involves:

Data Collection: Assembling a set of quinoline derivatives with measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify physicochemical properties such as size, shape, hydrophobicity, and electronic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A resulting QSAR equation might look like: pIC50 = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO) + ...

Such a model would allow for the prediction of the biological activity of new, untested quinoline derivatives, including this compound, guiding the design of more potent compounds.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. nih.gov If a single-crystal X-ray structure of this compound were available, this analysis would provide a detailed picture of how the molecules pack together.

The analysis generates a unique 3D surface for a molecule within the crystal, which is color-coded based on intermolecular contact distances:

Red spots on the surface indicate contacts shorter than the van der Waals radii sum, highlighting close interactions like hydrogen bonds.

Blue spots indicate contacts longer than the van der Waals radii.

White areas represent contacts at approximately the van der Waals distance.

Hypothetical Hirshfeld Surface Interaction Contributions

Interaction Type Percentage Contribution (%)
H···H 45.0
C···H / H···C 25.5
Cl···H / H···Cl 15.2
C···C 5.8
N···H / H···N 4.5
Other 4.0

Note: This table is for illustrative purposes only as no specific data exists.

This analysis provides quantitative insights into the forces that govern the solid-state structure of the compound.

Structure Activity Relationship Sar Studies and Mechanistic Insights of 4,6 Dichloro 8 Methyl 2 Phenylquinoline

Impact of Substituent Modifications on Molecular Interactions and Biological Endpoints

The presence of chloro groups at positions 4 and 6 of the 2-phenylquinoline (B181262) scaffold significantly influences its biological activity, primarily through electronic and steric effects. While direct SAR studies on 4,6-dichloro-8-methyl-2-phenylquinoline are not extensively documented in publicly available literature, the impact of halogen substitution on the broader quinoline (B57606) class provides valuable context. For instance, in the context of antimalarial quinolines, the 7-chloro group is considered optimal for activity. pharmacy180.com Conversely, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that 5,7-dichloro substitution can markedly reduce activity, potentially due to steric hindrance or an altered electronic distribution that interferes with binding to the target's peripheral anionic site. mdpi.com The electron-withdrawing nature of the chloro substituents at positions 4 and 6 can modulate the pKa of the quinoline nitrogen, affecting its ability to form hydrogen bonds, which are often crucial for ligand-target interactions. nih.gov

It has been observed that the presence of a fluoro group at the C6 position of a quinoline moiety can lead to an increase in anti-malarial activity. nih.gov Furthermore, the substitution at the C6 position of the quinoline ring has been explored in the context of N-myristoyltransferase inhibitors, where a benzyloxy group at this position sits (B43327) at the top of a narrow cavity leading to the catalytic C-terminal leucine (B10760876) of the enzyme. nih.gov

The methyl group at the 8-position of the quinoline ring can exert a significant influence on the molecule's conformational preferences and its interactions with biological targets. The presence of a methyl group at position 8 can introduce steric hindrance, which may either be detrimental or beneficial to activity, depending on the specific target. For certain 4-substituted quinolines, the introduction of a methyl group at position 8 has been shown to abolish activity, suggesting that this position is sensitive to steric bulk. pharmacy180.com In contrast, for other classes of quinoline derivatives, methyl substitution at different positions can enhance activity. For instance, compounds with methyl-substitution at C-5 of the quinoline ring have demonstrated more potent anticancer activity compared to their C-6 substituted counterparts. biointerfaceresearch.com

The phenyl group at the 2-position of the quinoline scaffold is a key determinant for ligand-target recognition and is often crucial for the biological activity of this class of compounds. The 2-phenylquinoline scaffold has been identified as a "privileged structure" for imparting inhibitory activity against various biological targets, including SARS-CoV-2. acs.orgnih.gov SAR studies on 4-aminoquinoline (B48711) analogs revealed that the incorporation of an aryl-substituent at the C-2 position, such as a phenyl group, significantly enhanced CpG-ODN inhibitory activity. frontiersin.org

The phenyl group can engage in various non-covalent interactions with the target protein, including hydrophobic interactions and π-π stacking. nih.gov These interactions are critical for stabilizing the ligand-target complex and contributing to binding affinity. The electronic nature of the phenyl ring can also be modulated with different substituents to further optimize these interactions. For instance, the presence of a p-propoxyphenyl moiety at the C-2 position of the quinoline scaffold has been shown to be a key feature for tuning antiviral activity. acs.orgnih.gov

The biological activity of the quinoline ring is highly sensitive to the position of its substituents. Numerous studies have demonstrated that altering the placement of a functional group can dramatically change the pharmacological profile of the molecule. For example, a substituent at the 3-position of the quinoline ring has been identified as a critical feature for potent and selective α2C-adrenoceptor antagonists. acs.orgresearchgate.net In the realm of cholinesterase inhibitors, a 5-fluoro substitution on an 8-hydroxyquinoline scaffold led to potent BuChE inhibition, while 5,7-dichloro substitution resulted in a marked decrease in activity. mdpi.com

The following table summarizes the observed effects of various substituents at different positions on the quinoline ring, as reported in the literature for different biological targets.

PositionSubstituentBiological Target/ActivityObserved EffectReference(s)
2 PhenylCpG-ODN InhibitionEnhanced activity frontiersin.org
3 Variousα2C-Adrenoceptor AntagonismEssential for activity acs.orgresearchgate.net
4 Dialkylaminoalkyl side chainAntimalarialOptimal for activity pharmacy180.com
5 FluoroButyrylcholinesterase (BuChE) InhibitionPotent inhibition mdpi.com
5 MethylAnticancerMore potent than C-6 methyl biointerfaceresearch.com
6 FluoroAntimalarialIncreased activity nih.gov
7 ChloroAntimalarialOptimal for activity pharmacy180.com
8 MethylAntimalarial (4-substituted quinolines)Abolished activity pharmacy180.com

Mechanistic Investigations into Biological Target Interactions (in vitro/in silico)

In vitro and in silico studies have begun to unravel the mechanisms by which this compound and related compounds interact with specific biological targets. These investigations provide a molecular-level understanding of the compound's mode of action and a basis for rational drug design.

N-myristoyl transferase (NMT): Quinoline-based compounds have been identified as inhibitors of NMT, an enzyme crucial for the viability of various pathogens, including the malaria parasite. nih.gov The quinoline ring of these inhibitors typically fits into a hydrophobic pocket of the enzyme, where it establishes π-π stacking interactions with adjacent phenylalanine residues. nih.gov A key interaction for the binding of some quinoline inhibitors is the formation of a hydrogen bond between the quinoline nitrogen and the hydroxyl group of a serine residue in the active site. nih.gov

Methionine aminopeptidase-2 (MetAP-2): 8-Hydroxyquinoline derivatives have been investigated as inhibitors of MetAP-2, a metalloenzyme involved in angiogenesis. researchgate.net The inhibitory mechanism of these compounds is believed to involve the chelation of the catalytic metal ion (typically Co²⁺ or Mn²⁺) in the enzyme's active site by the 8-hydroxyquinoline scaffold.

Matrix metalloproteinase-2/9 (MMP-2/9): Derivatives of 8-hydroxyquinoline have also been designed and synthesized as inhibitors of MMP-2 and MMP-9, enzymes that play a critical role in cancer cell invasion and metastasis. nih.govmdpi.com Similar to their interaction with MetAP-2, the inhibitory activity of these compounds against MMPs is attributed to the ability of the 8-hydroxyquinoline moiety to bind to the catalytic zinc ion in the active site of these enzymes. escholarship.org

Phosphoinositide 3-kinase α (PI3Kα): The quinoline scaffold is a key structural feature in a number of PI3Kα inhibitors. nih.gov The quinoline ring of these inhibitors typically occupies an affinity pocket within the enzyme's active site. nih.gov For some quinoline-based PI3K inhibitors, the nitrogen atom at position-1 acts as a hinge binder, forming a crucial hydrogen bond with the backbone of the enzyme. nih.gov

The following table provides a summary of the interactions between quinoline-based scaffolds and the aforementioned enzyme systems.

Enzyme TargetQuinoline Scaffold FeatureKey InteractionsPutative Mechanism of InhibitionReference(s)
N-myristoyl transferase (NMT) Quinoline ringπ-π stacking with Phe residues, H-bond from quinoline N to SerCompetitive inhibition in the substrate binding pocket nih.gov
Methionine aminopeptidase-2 (MetAP-2) 8-HydroxyquinolineChelation of the active site metal ionInhibition of catalytic activity researchgate.net
Matrix metalloproteinase-2/9 (MMP-2/9) 8-HydroxyquinolineChelation of the catalytic Zn²⁺ ionInhibition of catalytic activity nih.govmdpi.comescholarship.org
Phosphoinositide 3-kinase α (PI3Kα) Quinoline ringOccupies affinity pocket, H-bond from quinoline N to hinge regionCompetitive inhibition of ATP binding nih.govnih.gov

Molecular Mechanisms Against Pathogenic Organisms

Inhibition of Plasmodium falciparum bc1 protein complex: Quinolone derivatives are recognized for their antimalarial properties, often targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium falciparum. This complex is crucial for the parasite's survival, as it is involved in ATP synthesis and the regeneration of ubiquinone, a necessary cofactor for pyrimidine (B1678525) biosynthesis. Inhibition of the bc1 complex disrupts the mitochondrial membrane potential and ultimately leads to the parasite's death. Atovaquone is a notable drug that targets the bc1 complex; however, resistance has prompted the development of new inhibitors, including various quinolone analogues. nih.govnih.govlstmed.ac.uk The this compound scaffold suggests it may act as a competitive inhibitor at the ubiquinone binding sites (Qo or Qi) of the cytochrome b subunit within the bc1 complex. researchgate.net

Antibacterial effects against Escherichia coli and Staphylococcus aureus: The antibacterial potential of quinoline derivatives is well-documented. Their mechanisms of action can be multifaceted, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The disruption of these enzymes leads to bactericidal effects. While specific data for this compound is not available, related compounds have demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. researchgate.netnih.govnih.gov The efficacy against these bacteria can be influenced by the specific substitution patterns on the quinoline ring, affecting the compound's uptake and interaction with its molecular targets.

Table 1: Potential Antimicrobial Activity Profile

Pathogen Target Potential Effect
Plasmodium falciparum Cytochrome bc1 complex Inhibition of mitochondrial respiration
Escherichia coli DNA gyrase, Topoisomerase IV Inhibition of DNA replication
Staphylococcus aureus DNA gyrase, Topoisomerase IV Inhibition of DNA replication

Induction of Cellular Responses

Apoptosis Induction: Dichloro-substituted heterocyclic compounds have been shown to induce apoptosis in various cell lines. For instance, a structurally related compound, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide, has been demonstrated to induce growth inhibition and apoptosis. nih.gov The proposed mechanisms often involve the upregulation of pro-apoptotic proteins like p53 and p21 and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov It is plausible that this compound could initiate a similar apoptotic cascade, potentially through the perturbation of microtubule dynamics, leading to a mitotic block and subsequent cell death. nih.gov

Tubulin Polymerization Interference: Certain quinazoline (B50416) derivatives, which share a bicyclic heterocyclic core with quinolines, have been identified as inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting the formation of microtubules. This interference with the cytoskeleton can lead to cell cycle arrest in the G2/M phase and ultimately trigger apoptosis. The phenyl group at the 2-position of this compound could play a role in binding to the hydrophobic pockets of tubulin.

Reactive Oxygen Species (ROS) Formation: The generation of reactive oxygen species is a cellular response that can be induced by various chemical agents and can lead to oxidative stress and cell death. nih.gov While direct evidence for this compound is lacking, the metabolic processing of such compounds within cells can sometimes lead to the production of ROS. This increase in intracellular ROS can damage cellular components, including DNA, lipids, and proteins, and activate signaling pathways that lead to apoptosis.

Table 2: Potential Induced Cellular Responses

Cellular Response Potential Mechanism Consequence
Apoptosis Induction Modulation of apoptotic proteins (e.g., p53, Bcl-2) Programmed cell death
Tubulin Polymerization Interference Binding to the colchicine site of tubulin G2/M cell cycle arrest, apoptosis
Reactive Oxygen Species (ROS) Formation Disruption of cellular redox balance Oxidative stress, cellular damage

Ligand-Receptor Binding Modalities and Allosteric Modulation Studies

The specific ligand-receptor binding modalities for this compound have not been characterized. However, the concept of allosteric modulation is a key area in drug discovery, where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modulating the receptor's activity. nih.govnih.gov For a compound like this compound, its interaction with a target protein could be as an allosteric modulator. This type of binding can offer advantages in terms of specificity and reduced side effects compared to orthosteric ligands. Further research, including co-crystallization studies and computational modeling, would be necessary to elucidate the specific binding modes of this compound.

Scaffold Optimization and Rational Ligand Design Principles based on this compound

The this compound scaffold presents several opportunities for optimization through rational ligand design. nih.govnih.gov The principles of scaffold hopping and bioisosteric replacement could be applied to generate novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key areas for modification on the this compound scaffold include:

The 2-phenyl group: Modifications to the phenyl ring, such as the introduction of various substituents (e.g., hydroxyl, methoxy, or halogen groups), could enhance binding affinity to the target protein.

The 4- and 6-chloro substituents: These halogen atoms significantly influence the electronic properties and lipophilicity of the molecule. Replacing them with other functional groups could modulate the compound's activity and metabolic stability.

The 8-methyl group: This group can be altered to explore steric and electronic effects on ligand-receptor interactions.

Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, would be essential to systematically explore the chemical space around this scaffold and identify derivatives with optimized therapeutic potential. nih.gov

Future Research Directions and Challenges for 4,6 Dichloro 8 Methyl 2 Phenylquinoline

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of quinoline (B57606) derivatives has been a subject of intense research, with numerous methods developed to construct this heterocyclic system. rsc.org For 4,6-Dichloro-8-methyl-2-phenylquinoline, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. A significant trend in quinoline synthesis is the move towards greener approaches, utilizing biodegradable and reusable catalysts and environmentally benign reaction media. tandfonline.com

One promising avenue is the continued exploration of oxidative annulation strategies, which have recently gained attention for their efficiency in constructing the quinoline core. mdpi.com These methods often involve C-H bond activation and functionalization, offering a direct and atom-economical approach. mdpi.com The development of novel catalytic systems is central to advancing these pathways. While various metals such as rhodium, ruthenium, copper, and palladium have been employed, the focus is shifting towards more abundant and less toxic metals like iron. tandfonline.commdpi.com Furthermore, metal-free catalytic systems and the use of nano-catalysts, such as nano-carbon aerogels, are emerging as viable alternatives. tandfonline.com

Another area of interest is the application of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules like this compound in a single step from multiple starting materials, which is highly efficient. rsc.org The development of new MCRs tailored for the synthesis of polysubstituted quinolines will be crucial. Electrophilic cyclization of N-(2-alkynyl)anilines also presents a mild and effective method for synthesizing functionalized quinolines, particularly for introducing halogens at specific positions, which is relevant to the dichloro-substitution pattern of the target compound. nih.gov

Synthetic StrategyPotential Catalytic SystemAdvantages
Oxidative AnnulationRhodium, Ruthenium, Copper, IronHigh atom economy, direct C-H functionalization mdpi.com
Green SynthesisBiodegradable catalysts (e.g., choline (B1196258) hydroxide)Environmentally benign, potential for reusability tandfonline.com
Multicomponent ReactionsVarious (e.g., Povarov, Gewald, Ugi reactions)High efficiency, molecular diversity in a single step rsc.org
Electrophilic CyclizationICl, I2, Br2, PhSeBr, Hg(OTf)2Mild reaction conditions, synthesis of halo-quinolines nih.gov
Microwave-Assisted SynthesisNano-sized cobalt-ferrate nanocompositesRapid reaction times researchgate.net

Development of Advanced Computational Models for Predictive Analysis

Computational modeling has become an indispensable tool in chemical research, offering insights into molecular properties and interactions that can guide experimental work. For this compound, the development of advanced computational models will be instrumental in predicting its biological activity, pharmacokinetic properties, and potential applications in materials science.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are powerful techniques for correlating the 3D structure of quinoline derivatives with their biological activity. nih.gov These models can help in designing new analogs of this compound with improved potency and selectivity. nih.govresearchgate.net Molecular docking simulations are another crucial tool for predicting the binding affinity and mode of interaction of the compound with specific biological targets. bioengineer.orgnih.gov By understanding these interactions at a molecular level, researchers can rationally design more effective derivatives.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound and its complexes with biological macromolecules, offering insights into the stability of these interactions over time. bioengineer.org Furthermore, the use of Density Functional Theory (DFT) calculations can aid in understanding the electronic structure and reactivity of the molecule, which can be particularly useful in predicting its behavior in various chemical reactions and its potential as a functional material. mdpi.com The integration of these computational approaches will facilitate a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Computational MethodApplication for this compoundPredicted Outcomes
3D-QSAR (e.g., CoMFA)Correlate structure with biological activityDesign of more potent analogs nih.govresearchgate.net
Molecular DockingPredict binding to biological targetsIdentification of potential therapeutic targets bioengineer.orgnih.gov
Molecular Dynamics (MD)Simulate dynamic behavior and complex stabilityUnderstanding of interaction stability bioengineer.org
Density Functional Theory (DFT)Analyze electronic structure and reactivityPrediction of chemical behavior and material properties mdpi.com

Identification and Validation of New Biological Targets and Pathways

The quinoline core is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties. nih.govnih.gov A key future direction for this compound is the identification and validation of novel biological targets and the elucidation of the pathways through which it exerts its effects.

Given the anticancer activity observed in other substituted quinolines, it is plausible that this compound could also exhibit antiproliferative effects. nih.gov Future research should involve screening this compound against a panel of cancer cell lines to identify potential anticancer activity. If activity is found, subsequent studies would focus on identifying the specific molecular targets, which could include kinases, tubulin, or other proteins involved in cancer cell proliferation and survival. researchgate.net

In the realm of infectious diseases, 2-phenylquinoline (B181262) derivatives have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov Investigating the potential of this compound to inhibit this or other bacterial efflux pumps could open up new avenues for combating multidrug-resistant bacteria. Furthermore, the quinoline scaffold is a well-known feature of antimalarial drugs, and it would be worthwhile to evaluate this compound for activity against Plasmodium falciparum, potentially targeting enzymes like dihydrofolate reductase (DHFR). jneonatalsurg.com

The process of target validation will require a combination of computational and experimental approaches. Initial predictions from molecular docking and pharmacophore mapping can guide the selection of potential targets. jneonatalsurg.com Subsequent in vitro and in vivo experiments will be necessary to confirm these interactions and to understand the downstream effects on cellular pathways.

Design of Next-Generation Functional Materials Utilizing the this compound Scaffold

Beyond its potential biological applications, the quinoline scaffold is also a promising building block for the development of advanced functional materials. researchgate.net The unique double-ring structure of quinoline, combined with the specific substitutions in this compound, could impart interesting electrical, magnetic, and optical properties. researchgate.net

Future research in this area will focus on incorporating the this compound moiety into larger molecular architectures, such as polymers and metal-organic frameworks (MOFs). These materials could find applications in areas such as electronics, sensing, and catalysis. For instance, the nitrogen atom in the quinoline ring can act as a coordination site for metal ions, making it a suitable ligand for the construction of novel MOFs with unique porous structures and catalytic activities.

The development of quinoline-based materials with specific dielectric properties is another area of interest. researchgate.net The introduction of chlorine atoms and a phenyl group in this compound can influence the molecule's polarity and polarizability, which are key factors in determining its dielectric behavior. By systematically modifying the substituents on the quinoline scaffold, it may be possible to tune these properties for specific applications in electronic devices.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. springernature.comnih.govnih.gov For this compound, the integration of AI and ML offers powerful tools for accelerating the design of new derivatives and predicting their properties.

Machine learning models can be trained on existing data for quinoline derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles of novel compounds based on their chemical structure. mdpi.com This can significantly reduce the time and cost associated with synthesizing and testing new molecules. For instance, ML can be used to improve the accuracy of docking scores in virtual screening campaigns, leading to a higher success rate in identifying active compounds. mdpi.com

Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be employed for the de novo design of novel quinoline derivatives with desired properties. nih.govresearchgate.net These models learn the underlying patterns in large datasets of chemical structures and can generate new molecules that are predicted to be active against a specific target or possess certain material properties. This approach allows for the exploration of a much larger chemical space than is possible with traditional methods.

AI/ML ApplicationSpecific Use for this compoundPotential Impact
Predictive ModelingPredict biological activity, toxicity, and ADMET propertiesMore efficient identification of promising drug candidates mdpi.com
Generative ModelsDe novo design of novel derivatives with desired propertiesExploration of a vast chemical space for new leads nih.govresearchgate.net
Reaction PredictionOptimize synthetic pathways for the compound and its analogsAccelerated development of efficient synthesis routes researchgate.net
Enhanced Virtual ScreeningImprove the accuracy of docking scores and hit identificationHigher success rate in identifying active compounds mdpi.com

Q & A

Q. What synthetic routes are commonly employed for 4,6-Dichloro-8-methyl-2-phenylquinoline?

The synthesis typically involves multi-step reactions starting with substituted quinolines. For example, halogenation and Friedländer annulation are key steps. Evidence from analogous compounds (e.g., 2-chloro-8-methylquinoline derivatives) highlights the use of NaBH3_3CN for imine reduction and LiAlH4_4 for nitro group reduction . Reaction conditions such as temperature (ambient to reflux) and solvent polarity (methanol, chloroform) significantly influence yield. Purification often employs column chromatography with silica gel and dichloromethane/hexane eluents .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl at C8, phenyl at C2).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 302.1 g/mol for C16_{16}H12_{12}Cl2_2N).
  • IR Spectroscopy : Detection of C-Cl stretches (~550–850 cm1^{-1}) and aromatic C-H vibrations.
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves bond lengths and angles (e.g., planar quinoline core deviations <0.04 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Optimization strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance halogenation efficiency.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chlorination.
  • Purification : Gradient elution in chromatography reduces co-elution of byproducts .

Q. How do substituent positions influence biological activity?

Substituent effects are assessed via structure-activity relationship (SAR) studies:

  • Chlorine at C4/C6 : Enhances electron-withdrawing effects, increasing binding affinity to target enzymes.
  • Methyl at C8 : Improves lipophilicity, impacting membrane permeability in antimicrobial assays.
  • Phenyl at C2 : Stabilizes π-π stacking in receptor binding pockets. Comparative studies with 8-fluoro or 4-methoxy analogs show reduced activity, highlighting the critical role of chlorine .

Q. What methodologies resolve contradictions in reported biological data?

Contradictions often arise from impurities or assay variability. Recommended approaches:

  • Purity Validation : HPLC (>95% purity) and elemental analysis.
  • Dose-Response Curves : EC50_{50}/IC50_{50} comparisons across multiple assays (e.g., microbial vs. mammalian cell lines).
  • Structural Confirmation : X-ray or DFT calculations to rule out isomerization .

Q. How is X-ray crystallography applied to determine its molecular structure?

Steps include:

  • Crystal Growth : Slow evaporation from DMSO/EtOH mixtures.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL software for least-squares refinement (R-factor <0.05). Hydrogen bonding networks (e.g., N–H⋯N interactions) and torsion angles are analyzed to confirm stereoelectronic effects .

Q. What computational methods predict intermolecular interactions?

  • DFT Calculations : B3LYP/6-31G(d) level optimizes geometry and HOMO-LUMO gaps.
  • Molecular Docking : AutoDock Vina assesses binding modes to targets (e.g., kinase domains).
  • Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) categorizes motifs like D(2)D(2) chains .

Methodological Notes

  • SHELX Software : Critical for crystallographic refinement; ensures accurate atomic displacement parameters .
  • Comparative SAR Tables : Essential for evaluating substituent effects (e.g., fluorine vs. chlorine at C8) .
  • Safety Protocols : Handling chlorinated quinolines requires fume hoods and PPE due to toxicity (GHS H315/H319) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.